molecular formula C23H24O2 B1671071 3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid CAS No. 1010694-08-2

3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid

Cat. No. B1671071
CAS RN: 1010694-08-2
M. Wt: 332.4 g/mol
InChI Key: PMRFEKRJNZQOSY-UHFFFAOYSA-N
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Description

The compound “3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid” is a type of aromatic retinoid . Aromatic retinoids with a meta-substituted aromatic ring bridge, such as this compound, function as retinoid receptor panagonists by activating both retinoic acid and retinoid X receptors to induce gene transcription . This makes them potential candidates for retinoid drug development .

Scientific Research Applications

RXR-Selective Agonism

Compounds structurally related to 3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid, such as sulfonic acid analogues and novel analogues, have been synthesized and evaluated for their potential as selective retinoid X receptor (RXR) agonists. These analogues have shown promise in binding RXR and in assays related to RXR-responsive element-mediated transcriptional activities. Their effectiveness in inhibiting proliferation in cutaneous T-cell lymphoma (CTCL) cells suggests their therapeutic potential, with several compounds displaying more selective RXR activation and minimal cross-signaling with the retinoic acid receptor (Heck et al., 2016).

Dual Emissions in Fluorescence

A derivative, 3-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl-amino)benzoic acid, exhibits unique tunable fluorescence emissions based on different solvent conditions, pH levels, and excitation wavelengths. This compound shows independent dual fluorescence emissions, indicating its potential applications in the fields of fluorescent materials and sensors (Singh & Baruah, 2017).

Synthesis and Evaluation of Derivatives

2-[(3-Cyano-1-Oxo-4-(3,4,5-Trimethoxyphenyl)-1,2,3,4-Tetrahydronaphthalen-2-Yl) Thio] Benzoic Acid Derivatives have been synthesized with significant stereo selectivity and improved yields. These compounds were assessed for their biological activity, showcasing the versatility and application of the core structure in medicinal chemistry (Chaitramallu et al., 2017).

PET Imaging Studies

RXR partial agonist derivatives, such as 1-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)amino]benzotriazole-5-carboxylic Acid, have been labeled with carbon-11 for PET imaging studies. These studies aim to examine brain uptake and biodistribution, providing insights into their potential treatment applications for central nervous system diseases (Shibahara et al., 2017).

Stem Cell Differentiation

Synthetic retinoid derivatives, including analogues of 3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid, have been explored for their ability to induce stem cell differentiation, particularly in neural tissues. These studies underscore the importance of structural modifications in enhancing biological activity and stability compared to all-trans-retinoic acid (Christie et al., 2008).

properties

IUPAC Name

3-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O2/c1-22(2)12-13-23(3,4)20-15-17(10-11-19(20)22)9-8-16-6-5-7-18(14-16)21(24)25/h5-7,10-11,14-15H,12-13H2,1-4H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRFEKRJNZQOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C#CC3=CC(=CC=C3)C(=O)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid
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3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid
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3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid
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3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid
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3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid

Q & A

Q1: What is the primary target of EC19?

A: EC19 interacts with the retinoic acid receptor (RAR) family of nuclear receptor proteins, particularly showing specificity for the RARβ subtype. [, ]

Q2: How does EC19 binding to RARs influence cellular processes?

A: Upon binding to RARs, EC19 induces the differentiation of cultured stem cells. [] Specifically, it has been observed to direct human embryonal carcinoma cells towards epithelial-like derivatives. []

Q3: What are some of the downstream effects of EC19 observed in cancer cell lines?

A: In colorectal cancer cell line Caco-2, EC19 exhibits antiproliferative and cytotoxic effects, induces apoptosis, and causes cell cycle arrest. [, ] It also reduces cellular metastasis by influencing the expression of E-cadherin, retinoic acid-induced 2 (RAI2), and Werner (WRN) genes. []

Q4: Does EC19 impact mitochondrial dynamics?

A: While not directly studied, research on diabetic nephropathy suggests a link between EC19's structural analog, all-trans-retinoic acid (ATRA), and mitochondrial dynamics. ATRA influences the expression of mitochondrial fission and fusion proteins. [] Further investigation is needed to determine if EC19 exerts similar effects.

Q5: What is the molecular formula and weight of EC19?

A5: While not explicitly stated in the provided research, the molecular formula can be deduced from the chemical name as C23H24O2. The molecular weight is calculated to be 332.44 g/mol.

Q6: Is there any spectroscopic data available for EC19?

A6: The provided research papers do not include specific spectroscopic data for EC19.

Q7: Are there studies on EC19's material compatibility, catalytic activity, or computational modeling?

A7: The available research focuses primarily on EC19's biological activity and its effects on cellular processes. No information is available regarding its material compatibility, catalytic properties, or computational modeling.

Q8: How does the structure of EC19 compare to all-trans-retinoic acid (ATRA)?

A: EC19 is a synthetic analogue of ATRA, designed for increased stability. [] The primary structural difference lies in the position of the terminal carboxylic acid group. [, ]

Q9: What is the impact of the structural differences between EC19 and ATRA on their biological activity?

A: Despite structural similarities, EC19 and ATRA exhibit distinct biological effects. While both induce differentiation in stem cells, EC19 demonstrates specificity for RARβ, while ATRA activates all RAR subtypes. [] In chick embryo models, EC19 predominantly induces facial phenotypes, while ATRA primarily affects limb development. [, ]

Q10: What is the stability profile of EC19?

A: EC19 was designed to overcome the instability of natural retinoids like ATRA. [] It is photostable and resistant to isomerization upon exposure to light or heat, offering advantages in experimental reproducibility and standardization. [, ]

Q11: Are there specific formulation strategies employed to enhance EC19's stability, solubility, or bioavailability?

A: The research primarily utilizes DMSO as a solvent for EC19 in in vitro and in ovo studies. [, ] Further research is needed to explore alternative formulation approaches for optimizing its delivery and bioavailability.

Q12: Is there information on SHE regulations, PK/PD, in vivo efficacy, resistance mechanisms, toxicity, or biomarkers associated with EC19?

A12: The provided research primarily focuses on the in vitro characterization of EC19 and its effects in cellular and chick embryo models. Data regarding SHE regulations, PK/PD, in vivo efficacy in animal models or clinical trials, resistance mechanisms, toxicology, or specific biomarkers is limited.

Q13: What analytical methods have been used to characterize and study EC19's effects?

A13: Several analytical techniques have been employed to investigate EC19, including:

  • Cell-based assays: Assessing antiproliferative activity (MTT assay), apoptosis (AV/PI staining), cell cycle analysis, and gene expression analysis. [, ]
  • Immunocytochemistry and Western blotting: Analyzing protein expression and localization. [, ]
  • Transwell invasion assay: Evaluating cellular metastasis. []
  • MALDI-TOF MS: Profiling protein expression changes in stem cells. []
  • Fourier Transform Infrared Micro-Spectroscopy (FT-IRMS): Monitoring stem cell differentiation. []
  • Enzyme-linked immunosorbent assay (ELISA): Quantifying protein expression. [, ]

Q14: Is there information available concerning the environmental impact, dissolution properties, analytical method validation, or quality control measures related to EC19?

A14: The provided research primarily focuses on understanding the biological activity of EC19. Data related to its environmental impact, dissolution and solubility, analytical method validation, and quality control measures are not discussed.

Q15: Are there studies on the immunogenicity, drug transporter interactions, effects on drug-metabolizing enzymes, or biodegradability of EC19?

A15: The current research on EC19 does not provide information regarding its immunogenicity, interactions with drug transporters, potential for inducing or inhibiting drug-metabolizing enzymes, or biodegradability.

Q16: Are there alternative compounds with similar activity to EC19, and what is the historical context of its development?

A: ATRA serves as a natural counterpart to EC19, albeit with distinct biological effects and lower stability. [, , ] Other synthetic retinoids, such as EC23, have been developed alongside EC19, each displaying unique properties and activities. [, ] The development of these synthetic retinoids stems from the need for stable and reproducible tools for studying retinoid function and their potential therapeutic applications. [, , ]

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